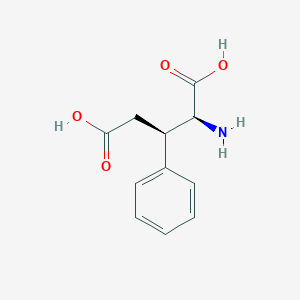
(3R)-3-Phenyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Phenyl-L-glutamic acid is a non-proteinogenic amino acid with a unique structure that includes a phenyl group attached to the third carbon of the glutamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenyl-L-glutamic acid typically involves the enantioselective introduction of the phenyl group to the glutamic acid backbone. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids through asymmetric epoxidation, dihydroxylation, or aminohydroxylation can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Phenyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenyl derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R)-3-Phenyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (3R)-3-Phenyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, making it a valuable tool in drug design and development. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Phenylglycidic acid: Another non-proteinogenic amino acid with a similar structure but different stereochemistry.
(2R,3S)-Phenylisoserine: A compound used in the synthesis of taxoids and other cytostatics.
Uniqueness
(3R)-3-Phenyl-L-glutamic acid is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of chiral drugs and as a tool in biochemical research .
Propiedades
Número CAS |
112419-82-6 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)/t8-,10+/m1/s1 |
Clave InChI |
UXEDFOHTFRNIJS-SCZZXKLOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


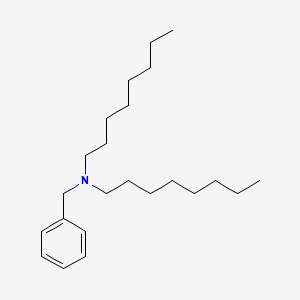

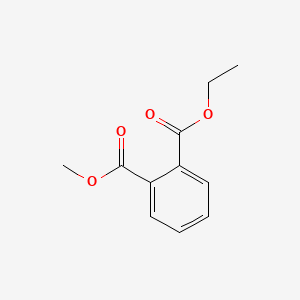
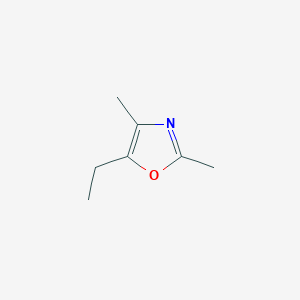
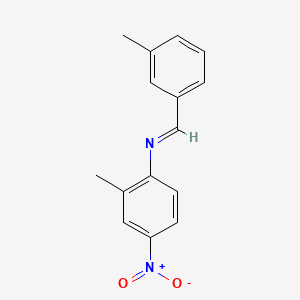
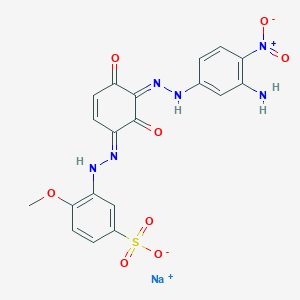
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
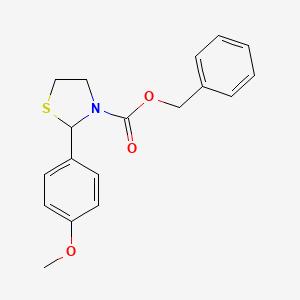
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
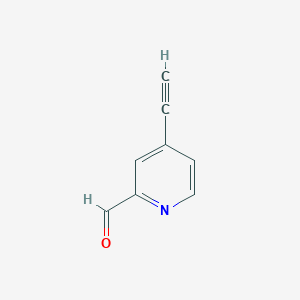
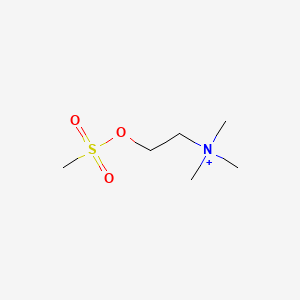
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
